

Application Note: Alisertib and Paclitaxel in Relapsed/Refractory SCLC

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Compound Focus: Alisertib

CAS No.: 1028486-01-2

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This application note summarizes the therapeutic rationale, key clinical findings, and predictive biomarkers for the combination of **alisertib** and paclitaxel in the treatment of relapsed or refractory SCLC.

Therapeutic Rationale and Mechanism of Action

Alisertib is a selective, small-molecule inhibitor of **Aurora A kinase (AKA)**, a serine/threonine kinase that is highly expressed during the G2/M transition in the cell cycle and is essential for centrosome maturation and spindle assembly [1]. The overexpression of AKA is observed in many solid tumors and can lead to chromosomal instability [1]. By inhibiting AKA, **alisertib** disrupts mitotic progression, leading to mitotic catastrophe and apoptosis in cancer cells [1].

Paclitaxel, a taxane, stabilizes microtubules to disrupt normal mitotic function [1]. The combination with **alisertib** is hypothesized to create **synergistic lethality** by concurrently targeting different phases of mitosis, potentially overcoming resistance to single-agent chemotherapy [2] [1].

Summary of Clinical Efficacy

A randomized, double-blind Phase II study (NCT02038647) investigated paclitaxel plus **alisertib** versus paclitaxel plus placebo as second-line therapy for SCLC [2].

Table 1: Primary Efficacy Outcomes from the Phase II Study (NCT02038647) [2]

Outcome Measure	Alisertib/Paclitaxel (n=89)	Placebo/Paclitaxel (n=89)	Hazard Ratio (HR)	P-value
Median PFS (ITT)	3.32 months	2.17 months	HR = 0.77	p = 0.113
Median PFS (Corrected)	Not Reported	Not Reported	HR = 0.71	p = 0.038
Grade ≥3 Adverse Events	67% (58 patients)	22% (25 patients)	-	-

While the primary analysis of **Progression-Free Survival (PFS)** in the intent-to-treat (ITT) population showed a trend but was not statistically significant, a pre-specified corrected analysis revealed a significant improvement with the **alisertib** combination [2]. Overall survival (OS) signals were also observed in biomarker-defined subgroups [2].

Predictive Biomarkers for Patient Stratification

Research indicates that specific genetic alterations can identify patients who derive significant benefit from **alisertib** therapy.

Table 2: Efficacy in Biomarker-Defined Subgroups [2]

Patient Subgroup	Median PFS: Alisertib/Paclitaxel	Median PFS: Placebo/Paclitaxel	Hazard Ratio (HR)	P-value
Cell Cycle Regulator Mutations*	3.68 months	1.80 months	HR = 0.395	p = 0.0003
Overall Survival in above subgroup	7.20 months	4.47 months	HR = 0.427	p = 0.00085

*Mutations in cell cycle regulator genes: **CDK6, RBL1, RBL2, RB1** [2].

Additionally, high **c-Myc protein expression** and **MYC/MYCN signaling activation** have been identified as potential positive predictors of response to **alisertib** and other mitotic inhibitors like BI-2536 (a PLK1 inhibitor) [2] [3].

Experimental Protocols

Protocol 1: Clinical Administration for Phase II Studies

This protocol is derived from the design of the NCT02038647 trial [2] [4].

- **1. Patient Population:** Adults with histologically/cytologically confirmed SCLC who have progressed after one prior platinum-based chemotherapy regimen. Patients should have an ECOG performance status of 0 or 1.
- **2. Stratification Factors:** Patients are stratified by:
 - Relapse type (**Sensitive** vs. **Resistant/Refractory**).
 - Presence of **brain metastases**.
- **3. Dosing Schedule (28-day cycles):**
 - **Alisertib:** 50 mg orally, twice daily on Days 1-3, 8-10, and 15-17 [1].
 - **Paclitaxel:** 80 mg/m² intravenously on Days 1, 8, and 15 [2].
- **4. Premedication for Paclitaxel:** Standard premedication (e.g., dexamethasone, diphenhydramine, and an H2 antagonist) should be administered to prevent hypersensitivity reactions.
- **5. Dose Modifications:** Dose reductions or delays are required for toxicity management, particularly for hematologic toxicities like neutropenia and thrombocytopenia [2].

Protocol 2: Assessment of Predictive Biomarkers

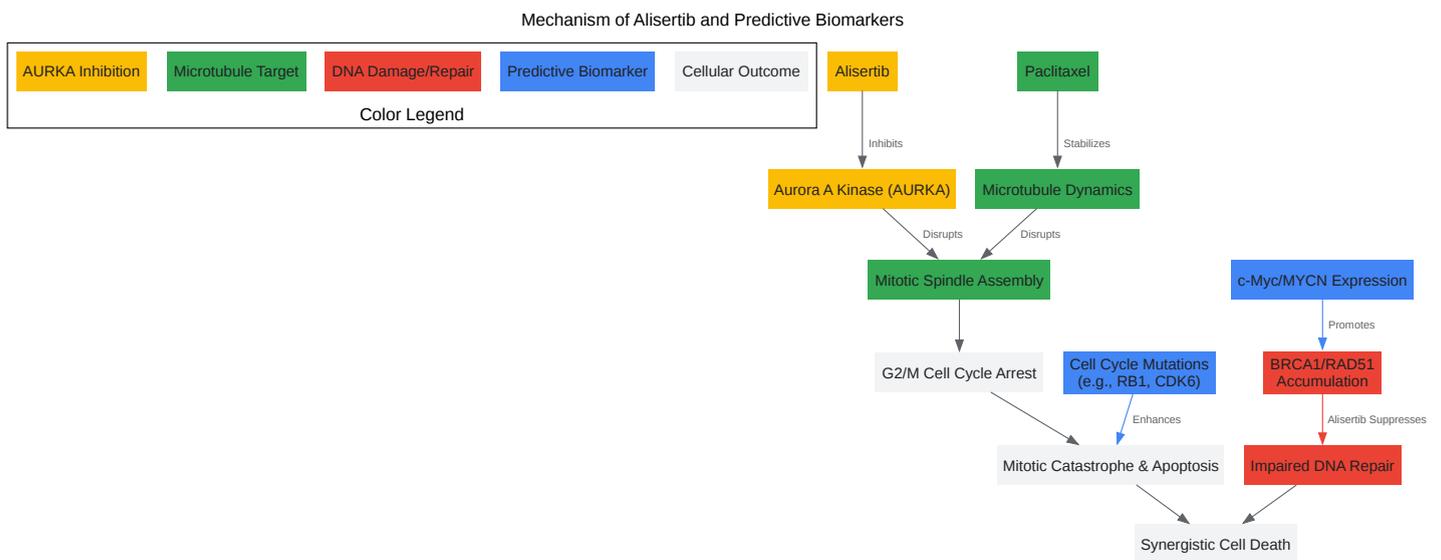
This protocol outlines methods for evaluating biomarkers correlated with treatment response in the Phase II study [2] [3].

- **1. Circulating Tumor DNA (ctDNA) Analysis:**
 - **Sample Collection:** Collect plasma samples from patients at baseline.
 - **Genetic Analysis:** Use next-generation sequencing (NGS) panels to profile mutations in key cell cycle regulator genes (**RB1, RBL1, RBL2, CDK6**).
- **2. Tumor Tissue Immunohistochemistry (IHC):**

- **Sample Preparation:** Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
- **Staining and Scoring:** Perform IHC staining for **c-Myc protein**. Expression levels are scored by pathologists, with a pre-defined cutoff for high expression.
- **3. Functional Validation of MYC/MYCN Signaling:**
 - **Gene Set Enrichment Analysis (GSEA):** Analyze RNA-seq data from patient-derived samples or cell lines to identify enrichment of MYC/MYCN target gene sets [3].
 - **In Vitro Sensitivity Assays:** Use loss-of-function (siRNA) and gain-of-function (ectopic expression) experiments in SCLC cell lines to correlate MYC/MYCN and RAD51 expression levels with the half-maximal inhibitory concentration (IC50) of **alisertib** and related inhibitors [3].

Signaling Pathway and Rationale for Combination

The following diagram illustrates the synergistic mechanism of targeting AURKA with **alisertib** alongside paclitaxel, and how biomarkers influence the treatment response.



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Safety and Tolerability Profile

The combination of **alisertib** and paclitaxel is associated with a significant toxicity burden that requires careful management [2].

- **Hematologic Toxicity: Neutropenia** was the most common Grade ≥ 3 adverse event. Routine blood monitoring and dose modifications are essential.
- **Non-Hematologic Toxicity:** Common side effects include fatigue, nausea, and diarrhea.
- **Serious Adverse Events:** The Phase II study reported four treatment-related deaths in the **alisertib**/paclitaxel arm compared to zero in the control arm, highlighting the need for vigilant patient monitoring [2].

Conclusion and Future Directions

The combination of **alisertib** and paclitaxel represents a mechanistically rational strategy for second-line SCLC treatment. The clinical efficacy is particularly pronounced in a molecularly defined subset of patients characterized by **mutations in cell cycle regulators** and **high c-Myc/MYCN expression**. Future efforts should focus on:

- **Prospective validation** of these biomarkers in clinical trials.
- Exploring strategies to **manage hematologic toxicity**, such as growth factor support.
- Investigating **alisertib** in combinations with other novel targeted agents.

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To cite this document: Smolecule. [Application Note: Alisertib and Paclitaxel in Relapsed/Refractory SCLC]. Smolecule, [2026]. [Online PDF]. Available at:

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